molecular formula C8H15Cl B15329245 7-Chloro-6-methylhept-1-ene

7-Chloro-6-methylhept-1-ene

Cat. No.: B15329245
M. Wt: 146.66 g/mol
InChI Key: JNAVQLPYGBALGS-UHFFFAOYSA-N
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Description

7-Chloro-6-methylhept-1-ene is an organic compound characterized by a seven-carbon chain with a chlorine atom attached to the seventh carbon and a double bond between the first and second carbons. This compound is part of the alkene family, which is known for its carbon-carbon double bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-6-methylhept-1-ene can be achieved through various methods. One common approach involves the chlorination of 6-methylhept-1-ene. This reaction typically uses chlorine gas (Cl₂) in the presence of a catalyst such as iron(III) chloride (FeCl₃) under controlled conditions to ensure selective chlorination at the desired position .

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques ensures efficient production .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-6-methylhept-1-ene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂).

    Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of 7-hydroxy-6-methylhept-1-ene or 7-amino-6-methylhept-1-ene.

    Addition: Formation of 7,7-dibromo-6-methylheptane or 7-chloro-6-methylheptane.

    Elimination: Formation of 6-methylhept-1,6-diene.

Scientific Research Applications

7-Chloro-6-methylhept-1-ene has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Chloro-6-methylhept-1-ene involves its interaction with various molecular targets. The chlorine atom and the double bond play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions and as a nucleophile in addition reactions. The pathways involved include the formation of carbocations and the stabilization of reaction intermediates .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-6-methylhept-1-ene
  • 7-Bromo-6-methylhept-1-ene
  • 7-Chloro-5-methylhept-1-ene

Uniqueness

7-Chloro-6-methylhept-1-ene is unique due to its specific substitution pattern and the presence of both a chlorine atom and a double bond. This combination of features imparts distinct reactivity and makes it a valuable compound for various chemical transformations .

Properties

Molecular Formula

C8H15Cl

Molecular Weight

146.66 g/mol

IUPAC Name

7-chloro-6-methylhept-1-ene

InChI

InChI=1S/C8H15Cl/c1-3-4-5-6-8(2)7-9/h3,8H,1,4-7H2,2H3

InChI Key

JNAVQLPYGBALGS-UHFFFAOYSA-N

Canonical SMILES

CC(CCCC=C)CCl

Origin of Product

United States

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